This compound can be classified within the category of azides due to the presence of the azido group (-N₃). Azides are known for their high reactivity and potential applications in synthesis and materials science. The compound's structure suggests it may also exhibit properties associated with conjugated systems due to the presence of multiple aromatic rings.
The synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene typically involves several key steps:
The molecular structure of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene can be described as follows:
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is expected to participate in various chemical reactions:
The mechanism of action for (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene primarily revolves around its reactivity due to the azido group:
The physical and chemical properties of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene include:
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene has several promising applications:
TPE-N₃ is systematically characterized as follows:
Table 1: Fundamental Identifiers of TPE-N₃
Property | Value/Descriptor |
---|---|
IUPAC Name | (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene |
CAS Registry | 1403677-99-5 |
Molecular Formula | C₂₇H₂₁N₃ |
Molar Mass | 387.49 g/mol |
Canonical SMILES | [N-]=[N+]=NCC1=CC=C(C(C2=CC=CC=C2)=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Key Structural Features | - Tetraphenylethylene (TPE) AIEgen core - Azidomethyl (-CH₂N₃) functional group |
The molecular structure comprises a central ethene unit tethered to four aromatic rings, with one phenyl ring para-substituted by an azidomethyl group. This design confers:
Table 2: Comparative Properties of TPE Derivatives
Derivative | AIE Activity | Solubility (CHCl₃) | λₑₘ (nm) | Key Application |
---|---|---|---|---|
TPE-N₃ | Strong | Moderate | ~470 | Polymer crosslinking |
TPE-OH | Strong | Low | ~465 | Metal ion sensing |
TPE-COOH | Moderate | Low (aqueous) | ~480 | Bioimaging probes |
Critical properties include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2